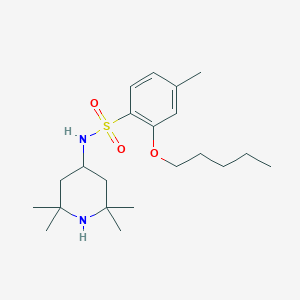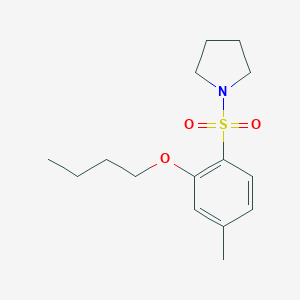
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes.
作用機序
The mechanism of action of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves binding to specific targets, such as ion channels or receptors, and modulating their activity. This compound can act as an agonist or antagonist, depending on the target. By studying the effects of this compound on various targets, researchers can gain insight into their function and potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide depend on the specific target it binds to. For example, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can inhibit neuronal activity and reduce pain perception.
実験室実験の利点と制限
The advantages of using 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments include its high potency and selectivity for specific targets. This compound can be used at low concentrations to achieve specific effects, reducing the risk of off-target effects. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle and administer it safely.
将来の方向性
There are many potential future directions for research involving 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. By modifying the structure of this compound, researchers may be able to create more potent and selective drugs for the treatment of various diseases. Another area of interest is the study of the effects of this compound on different targets and in different biological systems, which could provide new insights into the function of these targets and their potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a useful pharmacological tool for scientific research. Its high potency and selectivity make it a valuable tool for studying the mechanism of action of various proteins and enzymes. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, researchers can gain valuable insights into its potential therapeutic applications.
合成法
The synthesis of 4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-methyl-2-(pentyloxy)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain a white solid.
科学的研究の応用
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is commonly used in scientific research as a pharmacological tool to study the mechanism of action of various proteins and enzymes. It is particularly useful in the study of ion channels, transporters, and receptors. This compound can be used to block or activate specific targets, allowing researchers to investigate their function in biological systems.
特性
製品名 |
4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
分子式 |
C21H36N2O3S |
分子量 |
396.6 g/mol |
IUPAC名 |
4-methyl-2-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H36N2O3S/c1-7-8-9-12-26-18-13-16(2)10-11-19(18)27(24,25)22-17-14-20(3,4)23-21(5,6)15-17/h10-11,13,17,22-23H,7-9,12,14-15H2,1-6H3 |
InChIキー |
XORXVCJYJBVZQK-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
正規SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

